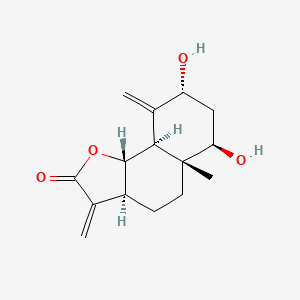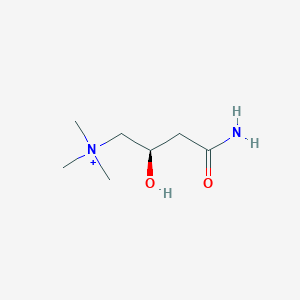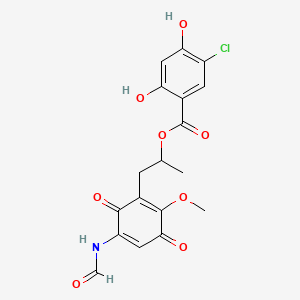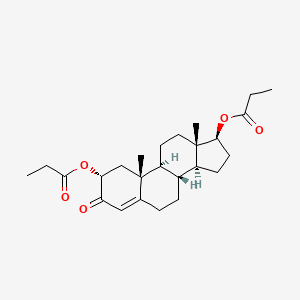
2-Hydroxy-3-carboxybenzylidenepyruvic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-carboxybenzylidenepyruvic acid is an oxo dicarboxylic acid consisting of pyruvic acid having a 2-hydroxy-3-carboxybenzylidene group at the 3-position. It derives from a pyruvic acid.
Applications De Recherche Scientifique
Enzymatic Processes and Biochemical Pathways
4-Hydroxyphenylpyruvic Acid Dioxygenase Mechanism
Research by Jefford and Cadby (1981) investigated the oxidation of 4-hydroxyphenylpyruvic acid, closely related to 2-hydroxy-3-carboxybenzylidenepyruvic acid, exploring the enzyme's mechanism. This study contributes to understanding enzyme processes involving keto carboxylic functions (Jefford & Cadby, 1981).
Intermediate in Biosynthesis
Young, Batterham, and Gibson (1969) identified isochorismic acid, an intermediate in biosynthesis related to 2-hydroxy-3-carboxybenzylidenepyruvic acid, providing insights into metabolic pathways in microorganisms (Young, Batterham, & Gibson, 1969).
Enzymatic Synthesis of Chiral Acids
Chen, Wu, and Zhu (2015) reviewed enzymatic methods for producing enantiomerically pure 2-hydroxy carboxylic acids, relevant to the study of 2-hydroxy-3-carboxybenzylidenepyruvic acid, highlighting its role in organic synthesis and chiral resolution (Chen, Wu, & Zhu, 2015).
Chemical Synthesis and Reactions
Synthesis from Meldrum's Acids
Szostak, Spain, and Procter (2012) demonstrated a method for synthesizing 3-hydroxy carboxylic acids from Meldrum's acids, a process potentially applicable to the synthesis of compounds like 2-hydroxy-3-carboxybenzylidenepyruvic acid (Szostak, Spain, & Procter, 2012).
Photophysics Study
Rode and Sobolewski (2012) conducted an ab initio study on the photophysics of 3-hydroxy-picolinic acid, a compound structurally similar to 2-hydroxy-3-carboxybenzylidenepyruvic acid, which sheds light on its behavior under excited states (Rode & Sobolewski, 2012).
Corrosion Inhibition Study
Saady et al. (2018) explored the anti-corrosive properties of certain indanones derivatives, which can be related to the structural characteristics of 2-hydroxy-3-carboxybenzylidenepyruvic acid in their interaction with metal surfaces (Saady et al., 2018).
Propriétés
Numéro CAS |
162794-83-4 |
|---|---|
Formule moléculaire |
C11H8O6 |
Poids moléculaire |
236.18 g/mol |
Nom IUPAC |
3-[(E)-3-carboxy-3-oxoprop-1-enyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H8O6/c12-8(11(16)17)5-4-6-2-1-3-7(9(6)13)10(14)15/h1-5,13H,(H,14,15)(H,16,17)/b5-4+ |
Clé InChI |
NCSHNHYNPKPIAU-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)C(=O)O)O)/C=C/C(=O)C(=O)O |
SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C=CC(=O)C(=O)O |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)O)O)C=CC(=O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione](/img/structure/B1243980.png)




![(1aS,4aR,8aR)-4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa[j]naphthalen-2-one](/img/structure/B1243990.png)



![4-((8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yloxy)-4-oxobutanoic acid](/img/structure/B1243999.png)
